Genz-644282

Cytotoxicity Topoisomerase I Inhibition Cancer Cell Line Panel

Researchers studying acquired Top1-inhibitor resistance face a critical gap: standard camptothecins lose efficacy in P-gp-overexpressing and resistant cell lines due to their unstable α-hydroxylactone E-ring. Genz-644282 (SAR402674), a dibenzonaphthyridone-class non-camptothecin, circumvents these limitations: • Retains full cytotoxicity in camptothecin-resistant lines (DU145RC0.1, CEM/C2) and P-gp/BCRP-overexpressing cells, with a median IC50 of 1.2 nM across PPTP cell lines. • Induces MCR in 6/6 evaluable solid tumor models at 4 mg/kg (i.v.) and achieves superior TGD vs. irinotecan at low doses (1-4 mg/kg), reducing compound consumption in large-scale in vivo studies. • Traps Top1-DNA cleavage complexes for up to 8 h with sustained γH2AX formation, enabling real-time DNA damage signaling studies. Supplied with full QC documentation; global shipping available.

Molecular Formula C22H21N3O5
Molecular Weight 407.4 g/mol
CAS No. 529488-28-6
Cat. No. B1684457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenz-644282
CAS529488-28-6
Synonyms8,9-dimethoxy-5-(2-N-methylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one
Genz-644282
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC
InChIInChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3
InChIKeyBAORCAMWLWRZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Genz-644282 CAS 529488-28-6: Baseline Overview of a Non-Camptothecin Topoisomerase I Inhibitor for Preclinical Procurement


Genz-644282 (CAS 529488-28-6), also known as SAR402674, is a non-camptothecin inhibitor of topoisomerase I [1]. It belongs to the dibenzonaphthyridone class of non-camptothecin Top1 inhibitors [2]. Its molecular formula is C22H21N3O5 with a molecular weight of 407.42 g/mol [3]. The compound is a cytotoxic agent that traps the topoisomerase I-DNA cleavage complex, leading to DNA damage and apoptosis [1].

Why Genz-644282 Procurement Requires Verification of Its Distinct Non-Camptothecin Profile


Generic substitution of Genz-644282 with other Top1 inhibitors (e.g., camptothecins, indenoisoquinolines) is not scientifically valid. As a non-camptothecin, Genz-644282 possesses a unique chemical scaffold lacking the unstable α-hydroxylactone E-ring that limits the clinical utility of camptothecins [1]. This structural divergence translates into quantifiable differences in target engagement, cytotoxicity, pharmacokinetics, and resistance profiles [2]. The data below demonstrate that Genz-644282 is not simply a 'more potent' camptothecin, but a mechanistically distinct agent whose selection should be guided by specific experimental requirements.

Quantitative Evidence Guide for Genz-644282: Differentiating Potency, Bone Marrow Selectivity, and In Vivo Efficacy from Camptothecins


Median Cytotoxic IC50: Genz-644282 vs. Camptothecins Across Broad Tumor Cell Line Panels

In vitro cytotoxicity assays across 29 human tumor cell lines of diverse histologies demonstrate that Genz-644282 exhibits potent activity with a median IC50 of 1.2 nM (range 0.2–21.9 nM) [1]. This median value is up to 10-fold lower than that reported for standard camptothecin topoisomerase I inhibitors like topotecan, which inhibits topoisomerase I-mediated DNA cleavage with an IC50 approximately 10-fold higher [2].

Cytotoxicity Topoisomerase I Inhibition Cancer Cell Line Panel

Human Bone Marrow CFU-GM Sensitivity: Differential Impact of Genz-644282 vs. Camptothecins

In a direct head-to-head comparison of human bone marrow colony-forming unit-granulocyte macrophage (CFU-GM) assays, Genz-644282 exhibited an IC90 of 1.2 nM, whereas camptothecins (topotecan, irinotecan/SN-38) showed IC90 values more than 10-fold higher [1]. The ratio of mouse to human IC90 values was <10 for Genz-644282, but >10 for camptothecins, indicating a differential species sensitivity and potentially a distinct bone marrow toxicity profile [1].

Bone Marrow Toxicity CFU-GM Assay Preclinical Safety

In Vivo Tumor Growth Delay: Genz-644282 Efficacy vs. Irinotecan in Renal Cell Carcinoma Xenograft

In a human renal cell carcinoma (786-O) xenograft model, Genz-644282 administered at 1.7 mg/kg intravenously produced a tumor growth delay (TGD) of 23 days, whereas irinotecan at 60 mg/kg produced a TGD of 16 days [1]. The maximum tumor/control (T/C) ratios were 8.7% for Genz-644282 and 20.7% for irinotecan, indicating superior tumor growth inhibition by Genz-644282 [1].

In Vivo Efficacy Xenograft Model Tumor Growth Delay

Persistence of Topoisomerase I-DNA Cleavage Complexes: Genz-644282 vs. Camptothecin

In human colon carcinoma HCT116 cells, Top1-DNA cleavage complexes induced by Genz-644282 persisted for up to 8 hours following compound removal, with complete reversal occurring at 24 hours [1]. In contrast, cleavage complexes induced by camptothecin (CPT) are rapidly reversed, with CPT diffusing from the Top1cc and allowing reversal before significant DNA damage occurs [1].

DNA Damage Persistence Top1 Cleavage Complex Mechanism of Action

Cross-Resistance Profile: Genz-644282 Activity in Camptothecin-Resistant Cell Lines

Genz-644282 exhibits only partial cross-resistance in cell lines resistant to camptothecin [1]. Specifically, in the camptothecin-resistant human prostate DU145RC0.1 and leukemic CEM/C2 cell lines, Genz-644282 retains significant cytotoxic activity [1]. Furthermore, limited cross-resistance was observed in Top1-knockdown colon cancer (HCT116) and breast cancer (MCF7) cell lines, as well as in adenocarcinoma cells overexpressing P-glycoprotein (ABCB1) [1].

Drug Resistance P-Glycoprotein Top1 Knockdown

Optimized Research and Industrial Application Scenarios for Genz-644282


Investigating Drug Resistance Mechanisms in Camptothecin-Resistant Cancer Models

Given its retained activity in camptothecin-resistant cell lines (DU145RC0.1, CEM/C2) and in P-glycoprotein-overexpressing cells, Genz-644282 is ideally suited for researchers studying acquired resistance to topoisomerase I inhibitors. It can be used as a tool to dissect mechanisms of resistance that are not overcome by standard camptothecins [1].

Preclinical In Vivo Efficacy Studies in Solid Tumor Xenografts

The compound's demonstrated ability to induce maintained complete responses (MCR) in 6/6 evaluable solid tumor models at its MTD of 4 mg/kg [1], and its superiority over irinotecan in TGD models, make Genz-644282 a robust positive control or test agent for in vivo tumor growth inhibition studies. Its efficacy at low doses (1-4 mg/kg) reduces compound consumption in large-scale animal studies [2].

DNA Damage Response and Repair Pathway Studies

The prolonged persistence of Top1-DNA cleavage complexes (up to 8 hours) and sustained γH2AX formation make Genz-644282 an excellent tool for studying the cellular response to persistent DNA damage. It can be used to investigate DNA damage signaling, checkpoint activation, and repair pathway engagement in real-time [1].

Hematotoxicity Screening and Bone Marrow Niche Studies

The differential sensitivity of human bone marrow CFU-GM to Genz-644282 (IC90 = 1.2 nM) compared to camptothecins (IC90 >10-fold higher) positions this compound as a valuable tool for ex vivo and in vitro studies examining hematological toxicities and the impact of Top1 inhibition on the bone marrow microenvironment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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